molecular formula C25H21NO3 B2675968 1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one CAS No. 904433-77-8

1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one

Cat. No. B2675968
CAS RN: 904433-77-8
M. Wt: 383.447
InChI Key: XODWHWRKFGSYAI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using X-ray crystallography . Crystals of related compounds are triclinic or monoclinic, with varying cell parameters .

Scientific Research Applications

Medicinal Chemistry and Drug Discovery

The 1,2,3-triazole moiety has been widely utilized in developing medicinal scaffolds with diverse activities. This compound’s unique structure could serve as a pharmacophore for drug discovery. Researchers can explore its potential as an anti-HIV, antitubercular, antiviral, antibacterial, or anticancer agent .

Pyrazole-Based Pharmacology

Pyrazole derivatives play a crucial role in drug development. This compound’s pyrazole ring offers pharmacological potential, making it relevant for designing anti-inflammatory, analgesic, vasodilator, and antidepressant drugs. Additionally, it may contribute to cancer treatment, obesity management, and cytoprotection .

Hydrazones in Biomedical Applications

Hydrazones exhibit a wide range of biological and pharmacological properties. Researchers can explore this compound’s potential in antimicrobial, anti-inflammatory, analgesic, antifungal, antitubercular, antiviral, anticancer, and cardioprotective applications. Its versatility makes it an exciting candidate for various therapeutic areas .

Material Science and Organic Electronics

Given its unique structure, this compound could find applications in material science. Researchers might investigate its use in organic electronics, such as organic light-emitting diodes (OLEDs), solar cells, or field-effect transistors. Its electron-rich and conjugated system could contribute to efficient charge transport .

Photophysical Properties and Luminescent Materials

The presence of aromatic rings and conjugated systems suggests that this compound may exhibit interesting photophysical properties. Scientists could explore its luminescent behavior, potentially leading to applications in sensors, imaging agents, or optoelectronic devices .

Coordination Chemistry and Metal Complexes

Considering its hydrazone functionality, this compound could form stable metal complexes. Researchers might investigate its coordination chemistry with transition metals. These complexes could find applications in catalysis, sensing, or even as potential therapeutic agents .

Safety and Hazards

The safety data sheet for a related compound, 4-Methoxyphenol, indicates that it is harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-[(2-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO3/c1-17-11-13-18(14-12-17)24(27)21-16-26(15-19-7-3-6-10-23(19)29-2)22-9-5-4-8-20(22)25(21)28/h3-14,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XODWHWRKFGSYAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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